![molecular formula C16H15BrN2O3S B2795724 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 865616-68-8](/img/structure/B2795724.png)
7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound known for its complex molecular structure and versatile chemical properties. It's a member of the benzo[e][1,4]diazepine family, which are heterocyclic compounds characterized by their fused benzene and diazepine rings. These compounds have been widely studied for their pharmacological activities, making them of interest in various fields such as medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves several steps, starting from commercially available starting materials. One common method includes the bromination of 5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and organic solvents to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques, which allow for continuous production and better control over reaction parameters. This method enhances the efficiency, safety, and scalability of the process, making it feasible for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Halogenation and sulfonation are common substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Bromine in chloroform for bromination, and methyl sulfonyl chloride in the presence of a base for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each possessing distinct physical and chemical properties that can be leveraged for different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a precursor for the synthesis of more complex molecules. Its reactivity provides a platform for constructing diverse chemical libraries, useful in high-throughput screening assays.
Biology
Biologically, this compound has been explored for its potential activity as an enzyme inhibitor. Its structure allows it to interact with various biological targets, offering a scaffold for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anxiolytic, anticonvulsant, and sedative properties. The benzo[e][1,4]diazepine core is known for its central nervous system activity, making it a valuable lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific pathways, affecting biological processes at the molecular level. The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity, leading to more potent and selective biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
7-iodo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Uniqueness
What sets 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one apart is its specific combination of substituents that impart unique chemical and biological properties. The bromine atom increases its reactivity in substitution reactions, while the methylsulfonyl group enhances its solubility and stability. This distinct combination makes it a valuable compound in various research and industrial applications.
Biologische Aktivität
7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound of interest within the benzodiazepine class, known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN2O3S. The presence of the bromine atom and the methylsulfonyl group significantly influences its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16BrN2O3S |
Molecular Weight | 396.27 g/mol |
CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that compounds within the benzodiazepine family exhibit promising anticancer activities. For instance, a related compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating potent effects . The presence of specific substituents in the benzodiazepine structure plays a crucial role in enhancing these effects.
Anticonvulsant Effects
Benzodiazepines are well-known for their anticonvulsant properties. Research has shown that modifications in the benzodiazepine structure can lead to varying degrees of efficacy at central benzodiazepine receptors (CBRs). For example, the introduction of halogens or sulfonyl groups can enhance binding affinity and potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is influenced by:
- Substituent Positioning : The position of bromine and methylsulfonyl groups affects receptor binding.
- Aromatic Rings : The phenyl group enhances lipophilicity and receptor interaction.
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to CBRs.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzodiazepine derivatives on cancer cell lines. Among them, compounds similar to 7-bromo derivatives showed enhanced activity against MCF-7 and HCT-116 cells. The study highlighted that compounds with electron-withdrawing groups (like bromine) exhibited higher potency compared to their unsubstituted analogs .
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of modified benzodiazepines. It was found that compounds with a methylsulfonyl group displayed improved efficacy in seizure models compared to standard treatments. This indicates that such modifications could lead to new therapeutic options for epilepsy .
Eigenschaften
IUPAC Name |
7-bromo-4-methylsulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-23(21,22)19-10-15(20)18-14-8-7-12(17)9-13(14)16(19)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPFFSNOQGXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.